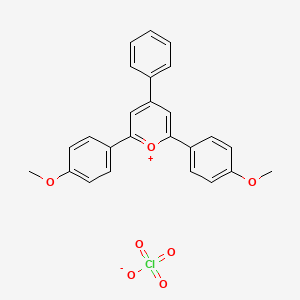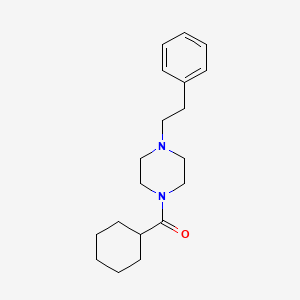
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate, also known as BPP, is a synthetic organic compound that has been widely used in scientific research. BPP belongs to the family of pyrylium dyes, which are known for their unique optical and electronic properties. BPP has been extensively studied for its ability to act as a fluorescent probe for biological and biochemical applications.
作用机制
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate acts as a fluorescent probe by binding to specific biomolecules and emitting light at a specific wavelength. The binding of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate to biomolecules is based on the principle of molecular recognition, where the shape and chemical properties of the probe are complementary to the target molecule. The fluorescence emission of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be used to monitor the binding of the probe to the target molecule in real-time.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been shown to be non-toxic and biocompatible, making it an ideal probe for use in biological systems. It has been used to study the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has also been used in the development of biosensors for detecting biomolecules in biological samples.
实验室实验的优点和局限性
The advantages of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate as a fluorescent probe include its high sensitivity, selectivity, and compatibility with biological systems. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be used to monitor the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. The limitations of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate include its limited solubility in water, which can affect its ability to bind to biomolecules in aqueous environments.
未来方向
There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting biomolecules in complex biological samples, such as blood and urine. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate could also be used to study the binding of small molecules to membrane proteins, which are important targets for drug development. Additionally, 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate could be used to study the signaling pathways involved in cancer and other diseases, which could lead to the development of new therapies.
合成方法
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be synthesized by a multistep process that involves the reaction of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with pyridine to form the final product. The synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate is relatively simple and can be carried out using standard laboratory techniques.
科学研究应用
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been widely used as a fluorescent probe in biological and biochemical research. It has been shown to be an effective tool for studying protein-ligand interactions, enzyme kinetics, and cell signaling pathways. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has also been used in the development of biosensors for detecting biomolecules, such as glucose and cholesterol, in biological samples.
属性
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O3.ClHO4/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20;2-1(3,4)5/h3-17H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXWKVZQIPOBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)

![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)

![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)
![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)